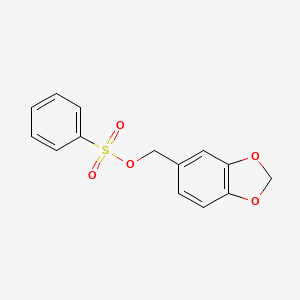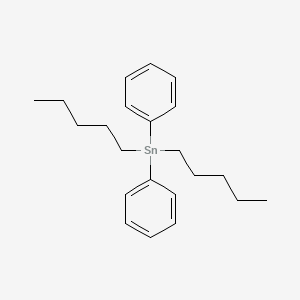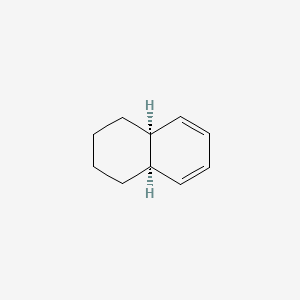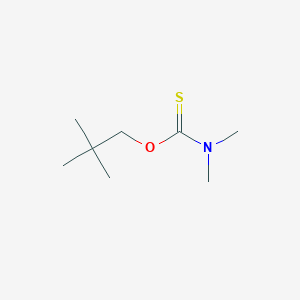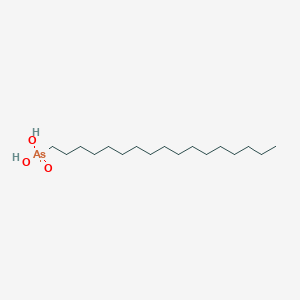
Indium--praseodymium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium-praseodymium (3/1) is a compound formed by combining indium and praseodymium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including electronics, materials science, and medicine. Indium is a post-transition metal known for its malleability and ability to form alloys, while praseodymium is a lanthanide metal known for its magnetic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indium-praseodymium (3/1) can be achieved through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of indium and praseodymium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and a controlled atmosphere of argon or nitrogen to ensure the purity of the compound.
Industrial Production Methods: In industrial settings, the production of indium-praseodymium (3/1) may involve advanced techniques such as sputtering or molecular beam epitaxy. These methods allow for precise control over the composition and structure of the compound, making it suitable for applications in thin-film transistors and other electronic devices .
Analyse Chemischer Reaktionen
Types of Reactions: Indium-praseodymium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of indium and praseodymium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Indium-praseodymium (3/1) can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium oxide and praseodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form metallic indium and praseodymium.
Substitution: Substitution reactions involving indium-praseodymium (3/1) can occur with halogens or other reactive species, resulting in the formation of halide compounds.
Major Products: The major products formed from these reactions include indium oxide, praseodymium oxide, and various halide compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Indium-praseodymium (3/1) has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism by which indium-praseodymium (3/1) exerts its effects is primarily related to its electronic and magnetic properties. Indium contributes to the compound’s electrical conductivity, while praseodymium enhances its magnetic properties. These combined effects make the compound suitable for applications in electronic devices and magnetic materials. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with electronic and magnetic fields at the atomic level .
Vergleich Mit ähnlichen Verbindungen
Indium Oxide (In2O3): Known for its high electrical conductivity and transparency, used in optoelectronic devices.
Praseodymium Oxide (Pr6O11): Known for its magnetic properties and used in ceramics and glass manufacturing.
Indium-Tin Oxide (ITO): A widely used transparent conducting oxide in touch screens and solar cells.
Uniqueness: Indium-praseodymium (3/1) is unique due to the combination of indium’s electrical properties and praseodymium’s magnetic properties. This combination makes it particularly suitable for applications that require both high electrical conductivity and magnetic functionality, such as advanced electronic devices and magnetic sensors .
Eigenschaften
CAS-Nummer |
12141-96-7 |
|---|---|
Molekularformel |
In3Pr |
Molekulargewicht |
485.36 g/mol |
InChI |
InChI=1S/3In.Pr |
InChI-Schlüssel |
YEUJVQHMGDSQMR-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


